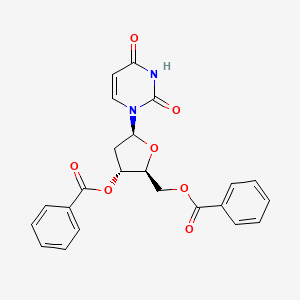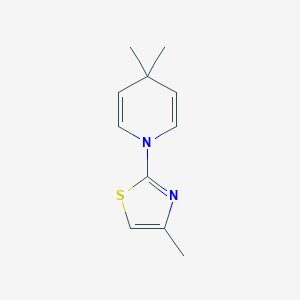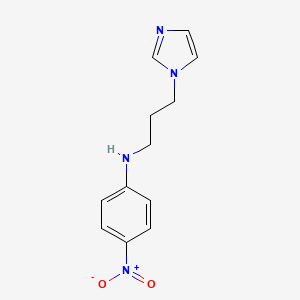
Moroxydine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Moroxydine hydrochloride is an antiviral drug that was originally developed in the 1950s as a treatment for influenza. Structurally, this compound is a heterocyclic biguanidine .
Méthodes De Préparation
The preparation of moroxydine hydrochloride involves the synthesis of its precursor, morpholine hydrochloride. This process includes the input of ammonium chloride and the addition of morpholine . The synthetic routes and reaction conditions for this compound involve the formation of complexes with cucurbit[n]urils (n = 7 or 8), which have been investigated using various spectroscopic and crystallographic techniques .
Analyse Des Réactions Chimiques
Moroxydine hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include 1H NMR spectroscopy, Quadrupole-Time of Flight mass spectrometry (Q-TOF), UV absorbance spectrophotometry, and isothermal titration calorimetry (ITC) . The major products formed from these reactions are inclusion complexes with cucurbit[n]urils .
Applications De Recherche Scientifique
Moroxydine hydrochloride has a broad spectrum of antiviral activity against RNA viruses such as influenza, measles, and mumps . It also displays antiviral activity against plant viral pests . Despite its interesting biological profile, this compound has not been fully exploited as an antiviral . In addition, it has been used in the design and synthesis of 1,3,5-triazine derivatives with piperazine structures, which have shown potent anti-potato virus Y activity .
Mécanisme D'action
The exact mechanism of action of moroxydine hydrochloride is not fully understood. it is known to interact with various molecular targets and pathways involved in viral replication . The therapeutic efficacy of this compound can be decreased when used in combination with certain vaccines, such as the adenovirus type 7 vaccine and the anthrax vaccine .
Comparaison Avec Des Composés Similaires
Propriétés
Formule moléculaire |
C6H14ClN5O |
|---|---|
Poids moléculaire |
207.66 g/mol |
Nom IUPAC |
N'-carbamimidoylmorpholine-4-carboximidamide;hydrochloride |
InChI |
InChI=1S/C6H13N5O.ClH/c7-5(8)10-6(9)11-1-3-12-4-2-11;/h1-4H2,(H5,7,8,9,10);1H |
Clé InChI |
FXYZDFSNBBOHTA-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C(=NC(=N)N)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![tert-butyl N-[(1R)-2-[5-bromo-3-[(2,6-difluorophenyl)methyl]-4-methyl-2,6-dioxopyrimidin-1-yl]-1-phenylethyl]carbamate](/img/structure/B8553213.png)




![2-Chloro-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidine](/img/structure/B8553246.png)
